ルテチウム(3+)塩化物六水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lutetium(III) complexes have been the subject of various studies due to their interesting structural, spectroscopic, and magnetic properties. These complexes often involve the coordination of lutetium ions with organic ligands, resulting in diverse molecular architectures and functionalities.

Synthesis Analysis

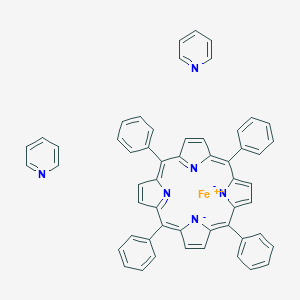

The synthesis of lutetium(III) complexes can involve various organic solvents and ligands. For instance, a sandwich lutetium(III) bisphthalocyanine substituted with hexylthio groups was synthesized and characterized using techniques such as elemental analysis, IR, 1H and 13C NMR, UV-vis spectroscopy, and mass spectrometry . Another study reported the synthesis of a lutetium(III) complex with 1,2-dimethoxyethane and methyllithium, resulting in an octahedral arrangement of methyl groups around the lutetium ion .

Molecular Structure Analysis

The molecular structures of lutetium(III) complexes are determined using X-ray diffraction methods. The octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine crystallizes in the monoclinic space group with specific cell dimensions and exhibits a one-dimensional chain of spin S = 1/2 with antiferromagnetic coupling . Tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) forms a distorted trigonal prism around the central lutetium ion with an average Lu–O distance of 2.19 Å . The lutetium/indium trihydroxide compound is isostructural with pure Lu(OH)3 and has a body-centered cubic system with specific bond lengths .

Chemical Reactions Analysis

The chemical reactivity of lutetium(III) complexes can lead to the formation of oxidized and reduced forms, as seen in the study of the lutetium(III) bisphthalocyanine complex . The coordination chemistry of lutetium(III) with various ligands, such as cyclodextrin derivatives, can result in the formation of mono- and bimetallic complexes, as demonstrated by the inclusion complex with an acidic derivative of per(3,6-anhydro)-alpha-cyclodextrin .

Physical and Chemical Properties Analysis

Lutetium(III) complexes exhibit unique physical and chemical properties. The magnetic susceptibility of the octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine aligns with the presence of one unpaired electron per molecular unit, and its magnetic results can be modeled with specific parameters . The crystal and molecular structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) is isomorphous with its erbium analogue, indicating similarities in physical properties across different lanthanide complexes . The lutetium/indium trihydroxide compound's structure was refined to a high degree of precision, and thermal gravimetric and X-ray fluorescence analyses were carried out to further understand its properties .

科学的研究の応用

発光材料の調製

ルテチウム(3+)塩化物六水和物は、発光性ルテチウムアルミニウムガーネットを調製するための出発物質として使用できます . これらのガーネットは、照明、ディスプレイ、レーザーなどのさまざまな分野で用途を持つ光学セラミックスの調製に使用されます .

電気化学センサー

この化合物は、修飾されたガラス状炭素電極を製造するために使用できます . この電極は、水道水中の亜硫酸塩を検出するために使用できます 、これは水質監視と公衆衛生の確保に不可欠です。

バイオイメージング

ルテチウム(3+)塩化物六水和物は、LuPO4ナノフォスフォアの調製のための前駆体として役立ちます . これらのナノフォスフォアは、細胞レベルおよび分子レベルでの生物学的プロセスの可視化を可能にする技術であるバイオイメージングに使用できます .

レーザー結晶の製造

モナザイト鉱物は、商業的に生産されるルテチウムの一般的な供給源であり、レーザー結晶の製造に使用できます . これらの結晶は、通信、医療、研究など、さまざまな用途で使用されます .

石油精製の触媒

ルテチウム塩化物は、精油所での石油分解の触媒として使用されます . これは、大きな炭化水素分子をより小さな分子に分解するのに役立ち、精製プロセスをより効率的にします

Safety and Hazards

Lutetium(III) chloride hexahydrate is considered hazardous. It is an irritant and can cause harm if it comes into contact with the skin or eyes, or if it is inhaled or ingested . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

作用機序

Target of Action

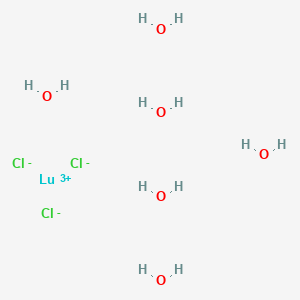

Lutetium(3+);trichloride;hexahydrate, also known as Lutetium trichloride hydrate, is a chemical compound composed of lutetium and chlorine with the formula LuCl3 · 6H2O

Mode of Action

It is known that the anhydrous lutetium(iii) chloride has the ycl3 (alcl3) layer structure with octahedral lutetium ions . This suggests that the lutetium ions may interact with other molecules or ions in its environment, potentially influencing various chemical reactions or processes.

Result of Action

It is known that pure lutetium metal can be produced from lutetium(iii) chloride by heating it together with elemental calcium . This suggests that the compound may play a role in certain chemical reactions or processes.

Action Environment

The action of Lutetium(3+);trichloride;hexahydrate can be influenced by various environmental factors. For instance, it forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl3 · 6H2O . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.

特性

IUPAC Name |

lutetium(3+);trichloride;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOQNHYDCUXYED-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

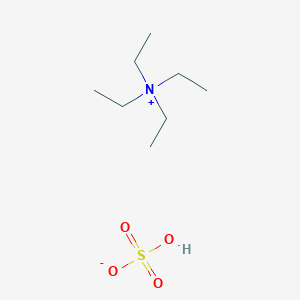

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647794 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15230-79-2 |

Source

|

| Record name | Lutetium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)